molecular formula C20H22BrNO4S B11665161 ethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11665161
M. Wt: 452.4 g/mol
InChI Key: HTTPDTUFCLSZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the bromophenoxy acetamide intermediate: This step involves the reaction of 2-bromophenol with ethyl chloroacetate in the presence of a base to form ethyl 2-(2-bromophenoxy)acetate. This intermediate is then reacted with ammonia or an amine to form the corresponding acetamide.

    Cyclization to form the thiophene ring: The acetamide intermediate undergoes cyclization with a suitable sulfur source, such as elemental sulfur or a sulfur-containing reagent, to form the thiophene ring.

    Introduction of the cycloheptane ring: The thiophene intermediate is further reacted with a cycloheptane derivative under appropriate conditions to form the final compound.

Chemical Reactions Analysis

ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

The unique combination of the thiophene, bromophenoxy acetamido, and cycloheptane rings in ETHYL 2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE contributes to its distinct chemical and biological properties.

Biological Activity

Ethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclohepta[b]thiophene core, which is known for its potential in drug development. The molecular formula is C18H19BrN2O4SC_{18}H_{19}BrN_{2}O_{4}S, and its molecular weight is approximately 396.32 g/mol. The presence of the bromophenoxy and acetylamino groups contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of the cyclohepta[b]thiophene scaffold exhibit significant antitumor properties. In particular:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells. Studies report IC50 values ranging from 23.2 to 49.9 µM, indicating potent activity against these cell lines .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed increased early and late apoptotic cell populations after treatment with the compound .
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in the cell cycle, leading to reduced cell proliferation and increased genetic material degradation due to apoptosis .

Other Biological Activities

In addition to its antitumor effects, this compound exhibits several other biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against various bacterial strains .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Study: Anticancer Efficacy

A study evaluated the anticancer efficacy of the compound on MCF-7 breast cancer cells. The results demonstrated:

TreatmentIC50 (µM)Early Apoptosis (%)Late Apoptosis (%)G2/M Phase Arrest (%)
Control-3.33017.23
Compound Treatment23.28.7318.1325.56

The data indicate a significant increase in both early and late apoptosis compared to untreated controls, alongside a notable arrest in the G2/M phase of the cell cycle .

Properties

Molecular Formula

C20H22BrNO4S

Molecular Weight

452.4 g/mol

IUPAC Name

ethyl 2-[[2-(2-bromophenoxy)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H22BrNO4S/c1-2-25-20(24)18-13-8-4-3-5-11-16(13)27-19(18)22-17(23)12-26-15-10-7-6-9-14(15)21/h6-7,9-10H,2-5,8,11-12H2,1H3,(H,22,23)

InChI Key

HTTPDTUFCLSZLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)COC3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.